molecular formula C18H18N2O5S B2525111 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 912762-11-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2525111
M. Wt: 374.41
InChI Key: NAFHGIQGJXIWMY-UHFFFAOYSA-N
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Description

The compound "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol or 2-aminobenzothiazole with various aldehydes or ketones. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of substituents on the benzothiazole core, which can significantly influence the compound's properties and biological activity. For example, the molecular structure of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides was determined using X-ray analysis, revealing different modes of supramolecular aggregation influenced by the substituents on the benzamide ring . This suggests that the molecular structure of "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" would also be influenced by its methoxy substituents, potentially affecting its biological activity.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, as indicated by the presence of an N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The reactivity of "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" could also be explored in similar reactions, potentially leading to the formation of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups in the compound of interest suggests increased solubility in organic solvents compared to non-substituted analogs. The cytotoxic potentials of similar compounds, such as 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides, against various cancer cell lines, indicate that "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" may also possess significant biological activity . Additionally, the potent and selective inhibitory activity of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole against lung, colon, and breast cancer cell lines suggests that the dimethoxy substituents on the benzothiazole core play a crucial role in the compound's antitumor properties .

Scientific Research Applications

Therapeutic Potential and Pharmacological Activities

Anticancer and Antitumor Applications

Benzothiazole derivatives, including the specified compound, have been extensively studied for their anticancer and antitumor properties. These compounds exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles are particularly noted for their potential as antitumor agents, with some compounds undergoing development for cancer treatment. The structural simplicity and ease of synthesis make benzothiazole derivatives promising candidates for the development of new chemotherapeutic agents (Kamal et al., 2015).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have shown significant antimicrobial and antiviral capacities, suggesting their potential as new antimicrobial or antiviral agents for clinical development. The bioactive benzothiazole derivatives, such as Schiff bases, azo dyes, and metal complexes benzothiazole derivatives, exhibit various modes of action against microorganisms or viruses, making them attractive candidates in the discovery of new therapeutic agents (Elamin et al., 2020).

Immunomodulating Activities

Some benzothiazole derivatives have been shown to possess immunomodulating activities, which could contribute significantly to their therapeutic efficacy, particularly in antifungal applications. These activities include the potential to stimulate protective immune responses while exhibiting direct antifungal effects, indicating the dual role these compounds may play in therapy (Schiaffella & Vecchiarelli, 2001).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-11-7-10(8-12(9-11)23-2)17(21)20-18-19-15-13(24-3)5-6-14(25-4)16(15)26-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFHGIQGJXIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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